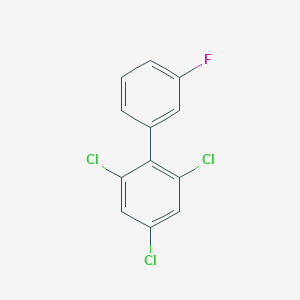

3'-Fluoro-2,4,6-trichlorobiphenyl

説明

Contextualization of Polychlorinated Biphenyls (PCBs) as Persistent Organic Pollutants (POPs)

Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were once widely used in various industrial and commercial applications due to their non-flammability, chemical stability, high boiling point, and electrical insulating properties. in.gov These applications included coolants and lubricants in transformers and capacitors, hydraulic fluids, and as plasticizers in paints, plastics, and rubber products. in.govepa.gov

Despite their industrial utility, the production of PCBs was banned in many countries, including the United States in 1977, due to evidence of their persistence in the environment and harmful effects on human health and wildlife. in.govergenvironmental.com PCBs are classified as persistent organic pollutants (POPs), which are toxic chemicals that remain intact in the environment for long periods, can be transported over long distances by wind and water, accumulate in the fatty tissue of living organisms, and pass from one species to the next through the food chain. pops.intepa.gov

The international community has addressed the risks posed by POPs through the Stockholm Convention, a global treaty aimed at protecting human health and the environment by eliminating or restricting the production and use of these hazardous substances. epa.govwikipedia.orgstate.gov PCBs are among the initial "dirty dozen" chemicals targeted by the convention. epa.govebsco.com

Emergence and Research Significance of Fluorinated Analogs within the Biphenyl (B1667301) Class

The introduction of fluorine atoms into the biphenyl structure, creating fluorinated biphenyls and their chlorinated analogs (F-PCBs), has opened new avenues of research. Fluorine's unique properties, such as its high electronegativity and small size, can significantly alter the physicochemical and biological characteristics of the parent compound. nih.govcore.ac.uk In medicinal chemistry and materials science, fluorination is a common strategy to enhance metabolic stability, binding affinity, and other desirable properties. doi.orgnih.govresearchgate.net

The study of F-PCBs is significant for several reasons. It allows for a deeper understanding of structure-activity relationships, providing insights into how the position and number of halogen atoms influence the compound's behavior. doi.org Furthermore, investigating the metabolism and environmental fate of these fluorinated analogs can offer valuable comparative data to that of their non-fluorinated PCB counterparts. doi.org This research can aid in predicting the behavior of other halogenated aromatic compounds and in designing molecules with specific properties. nih.govucd.ie

Structural Characteristics and Chemical Nomenclature of 3'-Fluoro-2,4,6-trichlorobiphenyl

The chemical structure of this compound is based on a biphenyl core, which consists of two benzene (B151609) rings connected by a single carbon-carbon bond. altmedrev.comwikipedia.org In this specific congener, one benzene ring is substituted with three chlorine atoms at the 2, 4, and 6 positions, while the other ring has a single fluorine atom at the 3' position. The numbering of the carbon atoms in the biphenyl system follows IUPAC nomenclature rules, where one ring is numbered 1 through 6, and the other is numbered 1' through 6', starting from the carbons involved in the inter-ring bond. youtube.comyoutube.com

The IUPAC name for this compound is 1,3,5-trichloro-2-(3-fluorophenyl)benzene. The presence and specific locations of the chlorine and fluorine atoms define its unique three-dimensional structure and, consequently, its chemical and physical properties.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H6Cl3F |

| IUPAC Name | 1,3,5-trichloro-2-(3-fluorophenyl)benzene |

| Biphenyl Core | Two interconnected benzene rings |

| Substituents | Three chlorine atoms, one fluorine atom |

| Chlorine Positions | 2, 4, 6 |

| Fluorine Position | 3' |

This table provides a summary of the key structural and nomenclature details for this compound.

Overview of Key Academic Research Domains for this compound

Academic research involving this compound and related F-PCBs primarily falls into the following domains:

Synthesis and Characterization: The development of synthetic methodologies to produce specific F-PCB congeners is a crucial area of research. nih.gov Techniques like the Suzuki-Miyaura coupling reaction are often employed for the formation of the biphenyl linkage. nih.govucd.ie Characterization of these synthesized compounds involves various analytical techniques, including NMR spectroscopy and mass spectrometry, to confirm their structure and purity. acs.orguva.es

Environmental Fate and Metabolism: Understanding how F-PCBs behave in the environment and how they are metabolized by organisms is a key research focus. Studies investigate their persistence, potential for bioaccumulation, and the metabolic pathways involved in their transformation. doi.org The introduction of fluorine can block sites of metabolic attack, potentially leading to different metabolic products compared to non-fluorinated PCBs. doi.orgacs.org

Toxicological and Mechanistic Studies: A significant portion of research is dedicated to understanding the toxicological effects of F-PCBs and the underlying mechanisms of action. This includes investigating their potential to interact with cellular receptors, such as the aryl hydrocarbon receptor (AhR), which is a known target for some PCBs and dioxin-like compounds. wikipedia.org By comparing the toxicity of different F-PCB congeners, researchers can elucidate the structural features that contribute to their biological activity.

Structure

3D Structure

特性

IUPAC Name |

1,3,5-trichloro-2-(3-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl3F/c13-8-5-10(14)12(11(15)6-8)7-2-1-3-9(16)4-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVKGYDTPQUVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698674 | |

| Record name | 2,4,6-Trichloro-3'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876009-91-5 | |

| Record name | 2,4,6-Trichloro-3'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 Fluoro 2,4,6 Trichlorobiphenyl

Historical and Modern Synthetic Approaches for Fluorinated Polychlorinated Biphenyl (B1667301) Congeners

The synthesis of polychlorinated biphenyls dates back to 1876, with large-scale commercial production beginning in 1929. wikipedia.orgtriumvirate.com Historically, PCBs were manufactured through the direct chlorination of biphenyl, a process that yielded complex mixtures of congeners, known commercially as Aroclors. wikipedia.orgepa.gov This method offered little control over the specific congeners produced and is not suitable for the targeted synthesis of specific compounds like fluorinated PCBs.

The need for individual, pure PCB congeners for research purposes drove the development of more sophisticated synthetic methods. Modern approaches for creating halogenated biphenyls, including fluorinated congeners, prioritize regioselectivity and yield. Among the most effective and widely used of these is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This method involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. nih.govnih.gov It offers a versatile and high-yield route to a wide range of biphenyl derivatives, including those containing fluorine. nih.govnih.gov Other coupling reactions such as the Heck, Glaser, and Hiyama reactions have also been employed for the synthesis of fluorinated biphenyl compounds. nih.gov These modern techniques are crucial for producing the specific F-PCB congeners needed for detailed scientific investigation. nih.gov

Regioselective Synthesis Strategies for 3'-Fluoro-2,4,6-trichlorobiphenyl

The regioselective synthesis of this compound requires a method that precisely controls the position of the substituent atoms on both phenyl rings. The Suzuki-Miyaura coupling is an exemplary strategy for achieving this level of control. nih.gov

To synthesize this compound, a potential pathway would involve the cross-coupling of (3-fluorophenyl)boronic acid with 1-bromo-2,4,6-trichlorobenzene (or a corresponding iodo- or triflate-substituted benzene). The reaction is catalyzed by a palladium complex, typically with a phosphine (B1218219) ligand, in the presence of a base such as sodium carbonate or potassium phosphate.

Table 1: Proposed Suzuki-Miyaura Coupling Reaction for this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| (3-Fluorophenyl)boronic acid | 1-Bromo-2,4,6-trichlorobenzene | Pd(PPh₃)₄ | K₂CO₃ | This compound |

This approach allows for the unambiguous placement of the fluorine atom on one ring and the three chlorine atoms on the other, resulting in the desired isomer. The reaction conditions, such as the choice of catalyst, base, solvent, and temperature, can be optimized to maximize the yield and minimize the formation of byproducts, most notably the homocoupling of the boronic acid. nih.gov

Purification and Isomer-Specific Isolation Techniques

Following synthesis, the crude product mixture must be purified to isolate the target compound, this compound, from unreacted starting materials, catalyst residues, and reaction byproducts. A multi-step purification protocol is often necessary to achieve high purity. e3s-conferences.org

Initial workup may involve solvent extraction to remove the catalyst and inorganic salts. cdc.gov Subsequently, chromatographic techniques are employed for isomer-specific isolation. Column chromatography is a common and effective method. cdc.gov

Common Chromatographic Materials for PCB Purification:

Silica (B1680970) Gel: Widely used for separating compounds based on polarity. Acidified silica gel can be particularly effective for removing certain types of impurities. nih.gov

Florisil: A magnesium silicate (B1173343) gel that is also used extensively for the cleanup of PCB extracts. cdc.govnih.gov

Alumina (B75360): Can be used in purification protocols, sometimes in conjunction with other materials. e3s-conferences.org

For high-purity standards required for analytical and toxicological studies, High-Performance Liquid Chromatography (HPLC) is often the final purification step. researchgate.netresearchgate.net By selecting an appropriate stationary phase (e.g., C18) and mobile phase, it is possible to resolve the target isomer from any closely related impurities. researchgate.netresearchgate.net The purity of the final product is typically confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Derivatization for Enhanced Analytical Performance and Mechanistic Probes

Derivatization in the context of F-PCBs is primarily focused on creating analogs that can serve as internal standards for quantitative analysis or as probes in mechanistic studies.

Preparation of Stable Isotope Labeled Analogs (e.g., ¹³C- and Deuterium-labeled)

Stable isotope-labeled analogs of this compound are invaluable tools for isotope dilution mass spectrometry, which is the gold standard for accurate quantification of trace environmental contaminants. unimi.it The synthesis of these labeled compounds follows the same regioselective strategies outlined previously, but utilizes starting materials enriched with stable isotopes like ¹³C or deuterium (B1214612) (²H).

Synthesis of ¹³C-labeled this compound: To prepare a uniformly ¹³C-labeled version of one of the phenyl rings, the synthesis would start with a commercially available ¹³C₆-benzene. This labeled benzene (B151609) would then be converted into one of the coupling partners for the Suzuki reaction. For example, ¹³C₆-benzene could be used to synthesize ¹³C₆-(3-fluorophenyl)boronic acid, which is then coupled with unlabeled 1-bromo-2,4,6-trichlorobenzene.

Synthesis of Deuterium-labeled this compound: Deuterium labels can be introduced in several ways. One common method is the reduction of a suitable precursor with a deuterium-containing reagent, such as lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov For instance, if a carbonyl group were present on a precursor molecule, it could be reduced to a deuterated methylene (B1212753) group. Alternatively, H-D exchange reactions can be used to replace specific hydrogen atoms with deuterium, often catalyzed by a metal such as palladium in the presence of D₂O or D₂ gas. unimi.itmdpi.com To synthesize a deuterated version of this compound, one could employ a deuterated starting material, such as deuterated 3-fluoroaniline, to prepare the corresponding boronic acid for the Suzuki coupling.

Table 2: Examples of Labeled Precursors for Synthesis

| Desired Label | Labeled Precursor Example | Synthetic Utility |

| ¹³C | ¹³C₆-benzene | Starting material for ¹³C-labeled coupling partner |

| ²H (Deuterium) | Lithium aluminum deuteride | Reducing agent to introduce deuterium |

| ²H (Deuterium) | Deuterium oxide (D₂O) | Deuterium source for H-D exchange reactions mdpi.com |

| ²H (Deuterium) | Deuterium gas (D₂) | Deuterium source for catalytic deuteration unimi.it |

The resulting stable isotope-labeled this compound serves as an ideal internal standard because it co-elutes with the unlabeled analyte during chromatography but is distinguishable by its higher mass in the mass spectrometer, allowing for precise and accurate quantification. unimi.it

Advanced Analytical Techniques for the Characterization and Quantification of 3 Fluoro 2,4,6 Trichlorobiphenyl

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of 3'-Fluoro-2,4,6-trichlorobiphenyl and its parent compounds, polychlorinated biphenyls (PCBs). cromlab-instruments.essilcotek.com This powerful combination allows for the separation of complex mixtures and the definitive identification of individual compounds. cromlab-instruments.es

Retention Behavior and Chromatographic Elution Characteristics

In gas chromatography, the retention time of a compound is a key parameter for its identification. For fluorinated PCBs like this compound, the retention behavior is influenced by the position of the fluorine atom. osti.gov

The introduction of a fluorine atom causes only slight differences in retention behavior compared to the parent PCB. osti.gov The position of the fluorine substitution—ortho, meta, or para—determines the degree of separation from the corresponding non-fluorinated PCB. osti.gov

Para-substitution: Fluorine substitution in the para-position often results in very close elution or even co-elution with the parent PCB. The permanent dipole moment caused by fluorine is strongest in this position, nearly compensating for the reduction in London dispersion forces. osti.gov

Meta-substitution: Congeners with fluorine in the meta-position, such as this compound, tend to have slight to no overlap with their parent PCBs. osti.gov

Ortho-substitution: Fluorine substitution in the ortho-position leads to significantly shorter retention times. This is attributed to a weaker permanent dipole moment and conformational changes due to steric hindrance. osti.gov

Rapid chromatography methods, with analysis times of less than 10 minutes, have been developed to increase sample throughput. researchgate.net These methods often use high-temperature ramps, for example, from 80°C to 310°C at 40°C/min. researchgate.net

Mass Spectral Fragmentation Pathways and Isotopic Signatures

Mass spectrometry provides detailed structural information based on the fragmentation of the molecule upon ionization. For this compound and its parent PCB, the most abundant ions in the mass spectrum are typically the molecular ion ([M]⁺), the ion resulting from the loss of a chlorine atom ([M-Cl]⁺), and the ion from the loss of two chlorine atoms ([M-Cl₂]⁺). osti.gov

A key feature for distinguishing between a fluorinated PCB and its non-fluorinated counterpart is the mass-to-charge ratio (m/z) difference of their molecular ions, which is 18. osti.gov This allows for their simultaneous detection using MS in electron impact (EI) mode, even if they are not chromatographically separated. osti.gov

Interestingly, the intensity of the [M-Cl]⁺ and [M-Cl₂]⁺ fragment ions for fluorinated PCBs is generally lower than that of the corresponding non-fluorinated PCBs. osti.gov This reduced fragmentation makes fluorinated PCBs valuable for quantification purposes. osti.gov

Gas Chromatography-Electron Capture Detection (GC-ECD) Methodologies

Gas chromatography with electron capture detection (GC-ECD) is a highly sensitive technique for the analysis of electrophilic compounds like polychlorinated biphenyls. osti.govepa.gov The detector is particularly responsive to halogenated compounds, making it well-suited for the trace-level analysis of this compound. silcotek.comosti.gov The ability to separate fluorinated PCBs from their parent compounds by retention time is a significant advantage when using GC-ECD, as this detector cannot distinguish between them based on their response. osti.gov

Application of Fluorinated Biphenyls as Internal and Surrogate Standards in Environmental Analysis

In the analysis of complex environmental samples, internal and surrogate standards are crucial for ensuring the accuracy and precision of the results. osti.gov Fluorinated biphenyls, including this compound, have emerged as promising internal standards for the analysis of PCBs. osti.govnih.gov

The key advantages of using fluorinated PCBs as internal standards include:

Similar Physicochemical Properties: They share similar physicochemical properties with the target PCBs, which helps to minimize errors during sample preparation and analysis. osti.gov

Cost-Effectiveness: They are a more economical alternative to ¹³C-labeled analogues. osti.gov

Improved Precision: Studies have shown that the use of fluorinated PCBs as internal standards leads to enhanced precision in PCB analysis. osti.gov

These standards can be added to the sample at the beginning of the analytical procedure to monitor and correct for losses during extraction and cleanup, as well as for variations in instrument response. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Sample Preparation and Matrix Effects in Diverse Environmental and Biological Samples

The analysis of this compound in environmental and biological samples presents significant challenges due to the complexity of the sample matrices. numberanalytics.com Matrix effects, which are the influence of other components in the sample on the analytical signal, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. numberanalytics.comwikipedia.org

Common matrices where this compound might be analyzed include:

Environmental Samples: Soil, sediment, water, and air. numberanalytics.comepa.gov

Biological Samples: Tissues and bodily fluids, which contain lipids, proteins, and other biomolecules that can interfere with the analysis. numberanalytics.com

To mitigate matrix effects, various sample preparation techniques are employed. These include:

Extraction: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), supercritical fluid extraction, and microwave-assisted extraction are used to isolate the analyte from the bulk of the matrix. epa.govresearchgate.net

Cleanup: The extracts are often subjected to cleanup steps using materials like alumina (B75360) or Florisil to remove interfering compounds. nih.gov

Dilution: Diluting the sample can minimize the impact of the matrix. chromatographyonline.com

Matrix-Matched Calibration: Preparing calibration standards in a matrix that closely resembles the sample matrix can help to compensate for matrix effects. wikipedia.org

Standard Addition: In this method, known amounts of the analyte are added to the sample to create a calibration curve within the sample matrix itself. chromatographyonline.comwikipedia.org

The choice of sample preparation method depends on the specific matrix and the analytical technique being used. For example, in the analysis of PCBs in food, samples may be mixed with sodium sulfate (B86663), extracted with organic solvents, and then cleaned up using column chromatography. nih.gov

Environmental Dynamics: Fate, Transport, and Transformation Processes of 3 Fluoro 2,4,6 Trichlorobiphenyl

Environmental Persistence and Chemical Stability in Various Media

Polychlorinated biphenyls (PCBs) are known for their chemical stability and resistance to degradation, contributing to their persistence in the environment. nih.gov Their stability is a result of their molecular structure, which is resistant to hydrolysis, oxidation, and changes in temperature. nih.gov This inherent stability was advantageous for their industrial applications but has led to their long-term presence in ecosystems. nih.gov

Trichlorobiphenyls, as a group, are not readily biodegraded. epa.gov The persistence of these compounds can be significant, with half-lives in soil potentially spanning several years. For instance, a field study on various trichlorobiphenyls in sludge-amended farmland reported half-lives ranging from 150 to 510 days. epa.gov The specific positioning of chlorine atoms on the biphenyl (B1667301) rings influences their resistance to breakdown. epa.gov

While specific data on the environmental persistence of 3'-Fluoro-2,4,6-trichlorobiphenyl is limited, the general characteristics of trichlorobiphenyls suggest it is likely to be a persistent organic pollutant. Its stability in different environmental media, such as soil, water, and air, is expected to be high due to the strong carbon-chlorine and carbon-fluorine bonds.

Bioaccumulation Mechanisms and Trophic Transfer Potential in Ecosystems

A key environmental concern with PCBs is their ability to bioaccumulate in living organisms and biomagnify through food chains. nih.gov Due to their lipophilic (fat-loving) nature, these compounds tend to accumulate in the fatty tissues of animals. nih.gov

The process of bioaccumulation begins with the uptake of the chemical from the environment, which can occur through various routes including ingestion of contaminated food and dermal absorption. nih.govnih.govnih.gov Once absorbed, PCBs are transported in the blood, often bound to proteins like albumin. nih.govnih.govnih.gov Their resistance to metabolic breakdown allows them to be stored in fatty tissues, leading to a gradual increase in concentration within an organism over time.

This accumulation at the individual level leads to trophic transfer, where the concentration of the compound increases at successively higher levels of the food chain. For example, early research on PCBs found higher concentrations in fish-eating birds than in the fish they consumed, demonstrating the potential for biomagnification. nih.gov

Given that this compound is a member of the PCB family, it is expected to exhibit similar bioaccumulative properties and have the potential for trophic transfer within ecosystems.

Long-Range Environmental Transport Pathways

The persistence and semi-volatile nature of PCBs facilitate their long-range transport from source areas to remote regions of the globe.

Atmospheric Transport and Deposition Dynamics

PCBs can be released into the atmosphere from various sources, including historical industrial sites and the volatilization from contaminated soils and water bodies. nih.gov Once in the atmosphere, they can exist in both the gas phase and adsorbed to airborne particles. epa.gov

The atmospheric fate of PCBs is influenced by reactions with hydroxyl radicals (OH), which are a primary degradation pathway in the air. epa.gov The estimated atmospheric half-life for trichlorobiphenyls due to reaction with hydroxyl radicals can range from a couple of days to several weeks. epa.gov

These compounds can travel long distances in the atmosphere before being removed through wet deposition (rain and snow) and dry deposition (particle settling). This atmospheric transport is a significant pathway for the contamination of remote environments, far from original sources.

Hydrologic and Oceanic Transport Mechanisms

PCBs enter aquatic systems through various pathways, including industrial discharges, runoff from contaminated land, and atmospheric deposition. In the aquatic environment, their transport is governed by their partitioning behavior between water, suspended sediments, and biota.

The movement of PCBs in rivers and oceans allows for their distribution over vast areas. Their tendency to adsorb to sediments means that contaminated sediments can act as long-term reservoirs, with the potential for resuspension and further transport. sacredheart.edu The remarkable chemical stability of these compounds contributes to their persistence during long-range hydrologic and oceanic transport. mdpi.com

Sorption and Partitioning Behavior in Soil, Sediment, and Aquatic Environments

The fate and transport of this compound in the environment are significantly influenced by its sorption and partitioning behavior. Sorption refers to the process by which a chemical binds to solid particles, such as soil and sediment.

PCBs, being hydrophobic compounds, have a strong affinity for organic matter in soil and sediment. This leads to their partitioning from the water column to the solid phase. The extent of this partitioning is described by the partition coefficient (Kd), which varies for different PCB congeners. nih.gov

Studies on various PCB congeners have shown that their partitioning is a dynamic process influenced by factors such as the organic carbon content of the sediment and the flow rate of water, which can affect sediment resuspension. sacredheart.edu The partitioning behavior of this compound will dictate its mobility in soil and aquatic systems, with stronger sorption leading to reduced mobility and increased persistence in soil and sediment.

Abiotic and Biotic Degradation Pathways

The breakdown of PCBs in the environment can occur through both abiotic (non-biological) and biotic (biological) processes, although these processes are generally slow.

Abiotic degradation can include photolysis, where the compound is broken down by sunlight. The presence of dissolved organic matter in water can enhance the photodegradation of some PCBs by producing reactive oxygen species. nih.gov

Biotic degradation of PCBs is primarily carried out by microorganisms. However, the efficiency of microbial degradation varies greatly depending on the specific PCB congener and the environmental conditions. Some fungi have been shown to transform hydroxylated PCBs, which are metabolites of PCBs. nih.gov The degradation of some chlorinated compounds in soil has been observed to be a biotic process, often accompanied by microbial growth. unimi.it In some cases, specialized microorganisms can effectively degrade chlorinated compounds. unimi.it

Microbial Degradation and Bioremediation Studies

Currently, there is a notable absence of published research specifically investigating the microbial degradation and bioremediation of this compound. However, studies on analogous compounds, particularly other fluorinated biphenyls and polychlorinated biphenyls (PCBs), can provide insights into potential metabolic pathways.

Fungi, particularly white-rot fungi, have demonstrated the ability to degrade a wide range of persistent organic pollutants, including PCBs. The fungus Cunninghamella elegans is known for its capacity to metabolize various xenobiotics, including fluorinated aromatic compounds. Research on the biotransformation of several fluorobiphenyls by Cunninghamella elegans has shown that the fungus can introduce hydroxyl groups and form conjugates, which are initial steps in the detoxification and degradation process. nih.govresearchgate.net For instance, Cunninghamella elegans transforms 4-fluorobiphenyl (B1198766) primarily into 4-fluoro-4'-hydroxybiphenyl, along with other mono- and dihydroxylated products. nih.govresearchgate.net It also metabolizes other fluorinated biphenyls like 2-fluorobiphenyl (B19388) and 4,4'-difluorobiphenyl (B165722) into hydroxylated derivatives. nih.gov

Based on these findings, it is plausible that Cunninghamella elegans and other similar fungi could potentially transform this compound. The expected initial metabolic step would likely involve hydroxylation of the biphenyl structure, a reaction catalyzed by cytochrome P450 monooxygenases. The presence of both chlorine and fluorine atoms on the biphenyl rings would influence the rate and position of this hydroxylation. Subsequent steps could involve the formation of sulfate (B86663) and glucuronide conjugates, increasing the water solubility of the metabolites and facilitating further degradation. nih.gov

The following table illustrates the potential microbial transformation of this compound based on studies with analogous compounds.

| Microorganism | Substrate Analogues | Observed Transformation Products | Potential Transformation of this compound |

| Cunninghamella elegans | 4-Fluorobiphenyl | 4-Fluoro-4'-hydroxybiphenyl, mono- and dihydroxylated compounds, sulfate and β-glucuronide conjugates nih.govresearchgate.net | Hydroxylated derivatives of this compound, followed by conjugation. |

| Cunninghamella elegans | 2-Fluorobiphenyl, 4,4'-Difluorobiphenyl | Mono- and dihydroxylated products nih.gov | Mono- and dihydroxylated metabolites. |

Photodegradation and Other Abiotic Transformation Processes

Specific studies on the photodegradation and other abiotic transformation processes of this compound are not available in the current scientific literature. Nevertheless, research on the photolysis of other trichlorobiphenyls and the influence of dissolved organic matter on the photodegradation of PCBs can offer valuable predictions about its environmental behavior.

The photolysis of a mixture containing 2,4,6-trichlorobiphenyl (B164858) has been studied, indicating that dechlorination is a primary degradation pathway under the influence of ultraviolet radiation. The structural features of polychlorinated biphenyls significantly affect their photodecomposition rates and the resulting products.

Furthermore, the presence of dissolved organic matter (DOM) in aquatic systems can significantly influence the phototransformation of organic contaminants through the production of reactive oxygen species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). A study on 2,4',5-trichlorobiphenyl (B150608) (PCB 31) demonstrated that DOM accelerates its photodegradation. nih.gov The primary degradation products identified included chlorinated benzoic acids and hydroxylated biphenyls, suggesting that both dechlorination and hydroxylation are key transformation pathways. nih.gov It was found that hydroxyl radicals and singlet oxygen were significant contributors to the degradation process. nih.gov

The following table outlines the potential abiotic transformation processes for this compound based on data from related compounds.

| Process | Substrate Analogue | Conditions | Key Findings and Transformation Products | Potential Relevance to this compound |

| Photosensitized Degradation | 2,4',5-Trichlorobiphenyl (PCB 31) | Presence of Dissolved Organic Matter (DOM) | Accelerated photodegradation. Products included 4-chlorobenzoic acid, 2,5-dichlorobenzoic acid, and hydroxylated biphenyls. nih.gov | Likely to undergo accelerated photodegradation in natural waters containing DOM, leading to dechlorination and hydroxylation products. |

| Photolysis | 2,4,6-Trichlorobhenyl | Ultraviolet radiation | Photolytic decomposition leading to dechlorination. | Expected to undergo photolysis with the removal of chlorine atoms as a primary degradation step. |

Biological Interactions and Metabolic Pathways of 3 Fluoro 2,4,6 Trichlorobiphenyl

Biotransformation Processes in Model Organisms

Biotransformation of PCBs is a crucial process that determines their persistence and toxicity in biological systems. This process generally occurs in two phases. Phase I reactions, primarily oxidations, introduce a reactive and polar group into the parent compound. pan.krakow.plnih.gov Phase II reactions then involve the conjugation of these modified compounds with endogenous molecules to facilitate their excretion. pan.krakow.pl

For 3'-Fluoro-2,4,6-trichlorobiphenyl, the initial and rate-limiting step in its biotransformation is expected to be hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.govnih.gov The presence of chlorine atoms at positions 2, 4, and 6 results in a highly substituted ring, which may sterically hinder enzymatic metabolism. The other ring, with a single fluorine atom at the 3' position, is more likely to be the primary site of metabolic attack. The fluorine atom's position will influence where hydroxylation occurs on that ring.

Identification of Metabolic Enzymes Involved (e.g., Cytochrome P450)

The primary enzymes responsible for the metabolism of PCBs are the cytochrome P450 monooxygenases (CYPs). nih.govnih.govubc.ca Different CYP isozymes exhibit varying specificities for different PCB congeners. For PCBs with chlorine substitution patterns similar to this compound, isoforms from the CYP1A, CYP2B, and CYP3A subfamilies are the most likely to be involved in its metabolism. nih.govubc.ca

The specific CYP enzymes that metabolize this compound have not been empirically determined. However, studies with other PCBs show that the degree and position of chlorination are key determinants of which CYP enzymes are induced and involved in metabolism. ubc.ca The substitution pattern of this compound suggests that it may be a substrate for multiple CYP enzymes.

Characterization of Hydroxylated and Conjugated Metabolites

The primary metabolites of this compound are anticipated to be monohydroxylated derivatives. Hydroxylation is expected to occur on the less chlorinated, fluorinated ring. Potential sites of hydroxylation would be the carbons adjacent to the fluorine atom or at the para position relative to the fluorine, if available. The formation of dihydroxylated metabolites is also a possibility with further oxidation. bohrium.com

Following hydroxylation, these metabolites can undergo Phase II conjugation reactions. The most common conjugations for hydroxylated PCBs are with glucuronic acid (forming glucuronide conjugates) and sulfate (B86663) (forming sulfate conjugates). nih.gov These conjugation reactions increase the water solubility of the metabolites, facilitating their elimination from the body.

Table 1: Predicted Metabolites of this compound

| Parent Compound | Potential Phase I Metabolites | Potential Phase II Conjugates |

| This compound | Monohydroxy-3'-fluoro-2,4,6-trichlorobiphenyls | Glucuronide conjugates of hydroxylated metabolites |

| Dihydroxy-3'-fluoro-2,4,6-trichlorobiphenyls | Sulfate conjugates of hydroxylated metabolites |

In Vitro and In Vivo Metabolism Studies Across Different Species

While no specific in vitro or in vivo metabolism studies for this compound were found, studies on other PCBs have demonstrated significant species differences in metabolism. bohrium.comresearchgate.net These differences are often attributed to variations in the expression and activity of CYP enzymes among species. For example, certain PCB congeners are metabolized more rapidly in rats than in humans, leading to different toxicokinetic profiles. bohrium.com

In vitro studies using liver microsomes from various species are a common method to investigate and compare the metabolic pathways of PCBs. bohrium.comresearchgate.net Such studies on this compound would be necessary to elucidate its specific metabolic pathways and to assess how they differ across species.

Bioavailability, Absorption, and Distribution Mechanisms in Biological Systems

Like other PCBs, this compound is expected to be a lipophilic compound, leading to high bioavailability following oral and inhalation exposure. nih.gov After absorption, it would likely be transported in the blood bound to lipoproteins and albumin. nih.gov

Due to its lipophilicity, this compound would tend to distribute to and accumulate in lipid-rich tissues, such as adipose tissue, liver, and skin. nih.gov The rate and extent of its metabolism would be a key factor in determining its biological half-life and potential for long-term retention in the body. The presence of the fluorine atom might affect its partitioning behavior and binding to transport proteins, but specific data are lacking.

Mechanistic Ecotoxicology and Structure Activity Relationships of 3 Fluoro 2,4,6 Trichlorobiphenyl

Exploration of Molecular Mechanisms of Interaction in Ecological Receptors (excluding adverse effects)

The interaction of 3'-Fluoro-2,4,6-trichlorobiphenyl with ecological receptors is predicated on its physicochemical properties, which dictate its absorption, distribution, and binding to cellular targets. While direct experimental data for this specific fluorinated congener are scarce, its mechanisms of interaction can be inferred from studies on structurally related PCBs and other fluorinated aromatic compounds.

Ligand-Receptor Interactions and Signal Transduction Modulation (e.g., AhR-independent pathways for non-dioxin-like PCBs)

The molecular interactions of biphenyls are often associated with the aryl hydrocarbon receptor (AhR). However, many PCBs, particularly non-coplanar congeners, elicit biological responses through AhR-independent pathways. Given the substitution pattern of this compound, with chlorines at the 2 and 6 positions, it is expected to be a non-coplanar molecule, suggesting that AhR-independent mechanisms are likely significant.

In silico studies on fluorinated biphenyls and their analogues have predicted their potential to bind to various nuclear hormone receptors. nih.gov This suggests that this compound could interact with receptors such as estrogen receptors (ERα and ERβ) and liver X receptors (LXRα and LXRβ), potentially modulating their activity. nih.gov The binding to these receptors can initiate a cascade of events, altering gene expression and cellular function without direct activation of the classical AhR pathway.

Cellular Homeostasis Perturbations (e.g., Calcium Dynamics, Protein Kinase C Activity)

Beyond direct receptor binding, this compound may perturb cellular homeostasis, a known mechanism for other PCB congeners. A critical aspect of cellular function is the maintenance of calcium (Ca²⁺) homeostasis, and its disruption can lead to altered cell signaling. Studies on non-fluorinated PCBs have demonstrated that certain congeners can increase intracellular Ca²⁺ concentrations. nih.gov For instance, 2,2'-dichlorobiphenyl (B50601) has been shown to be a potent inhibitor of Ca²⁺ uptake by mitochondria and microsomes. nih.gov Given the structural similarities, it is plausible that this compound could also interfere with Ca²⁺ sequestration and extrusion mechanisms, leading to sustained elevations in intracellular Ca²⁺.

Protein kinase C (PKC) is another key signaling molecule whose activity can be modulated by PCBs. PKC is involved in a multitude of cellular processes, and its activation is often linked to changes in Ca²⁺ levels and diacylglycerol. Some studies have indicated that PKC activity is involved in the cellular response to certain xenobiotics. nih.gov While direct evidence for this compound is lacking, the potential for this compound to alter Ca²⁺ dynamics suggests an indirect influence on PKC activity.

Structure-Activity Relationships (SAR) Governing Environmental and Biological Fate

The structure-activity relationship (SAR) for halogenated biphenyls provides a framework for predicting their behavior. The addition of a fluorine atom to a trichlorobiphenyl backbone introduces specific properties that can modulate its environmental fate and biological interactions.

Influence of Fluorine Substitution Pattern on Conformation and Reactivity

The conformation of a biphenyl (B1667301) molecule, particularly the dihedral angle between the two phenyl rings, is a critical determinant of its biological activity. The presence of ortho-substituents, such as the chlorine atoms at the 2 and 6 positions in this compound, forces the rings to adopt a non-planar conformation. libretexts.org This twisting is a result of steric hindrance between the substituents on adjacent rings.

The substitution of a hydrogen atom with fluorine at the 3' position introduces further electronic and steric considerations. Fluorine is the most electronegative element, and its presence can significantly alter the electronic properties of the molecule. researchgate.net The C-F bond is highly polarized, which can influence intermolecular interactions such as dipole-dipole and charge-dipole interactions. nih.gov While fluorine is relatively small, its presence can still affect the rotational barrier around the biphenyl bond. libretexts.orgnih.gov However, the primary driver for the non-planar conformation of this compound remains the ortho-chlorine substitutions.

The C-F bond is also exceptionally strong, making it generally resistant to metabolic degradation. nih.gov This suggests that the fluorine atom in this compound is likely to remain intact during biotransformation, potentially influencing the metabolic pathways and the nature of the resulting metabolites compared to its non-fluorinated counterpart.

Positional Isomer Effects on Biochemical Interactions

The precise positioning of halogen atoms on the biphenyl rings has a profound impact on the molecule's biochemical interactions. Studies on positional isomers of other biphenyl compounds have demonstrated significant differences in their biological activities. nih.gov For this compound, the meta-position of the fluorine atom on the second ring is a key determinant of its interaction with biological targets.

The substitution pattern influences how the molecule fits into the binding pocket of a receptor or enzyme. For instance, in a study of fluorinated G protein-coupled receptor ligands, the position of the fluorine atom dictated the nature of its interaction with the receptor, with some positions leading to favorable interactions and others not. nih.gov Similarly, the location of the fluorine atom in this compound will determine its potential to form hydrogen bonds or other electrostatic interactions, thereby influencing its binding affinity and efficacy.

Comparative Mechanistic Studies with Non-Fluorinated and Other Halogenated Biphenyls

To understand the unique properties of this compound, it is useful to compare it with its non-fluorinated parent compound, 2,4,6-trichlorobiphenyl (B164858), and other halogenated biphenyls.

Monofluorinated analogues of PCBs have been synthesized and found to exhibit remarkably similar characteristics in many respects to their non-fluorinated counterparts. nih.gov This suggests that the fundamental mechanisms of action observed for 2,4,6-trichlorobiphenyl may also be relevant to its 3'-fluoro derivative. However, the introduction of fluorine is not without consequence.

One of the most significant differences lies in the metabolic fate. The strength of the C-F bond makes it less susceptible to cleavage compared to C-H or even C-Cl bonds. nih.gov While non-fluorinated PCBs can be metabolized via hydroxylation, the presence of fluorine can block potential sites of metabolism, leading to altered metabolite profiles and potentially different toxicokinetics.

The following table provides a comparative overview of the properties of this compound and its non-fluorinated analog, 2,4,6-trichlorobiphenyl.

| Property | This compound | 2,4,6-Trichlorobiphenyl |

| Molecular Formula | C₁₂H₆Cl₃F | C₁₂H₇Cl₃ |

| Molecular Weight | ~275.5 g/mol | ~257.5 g/mol nih.gov |

| Planarity | Non-planar | Non-planar libretexts.org |

| Predicted Receptor Interactions | Potential for interaction with ERs and LXRs nih.gov | Known to interact with various cellular targets, often via AhR-independent pathways nih.gov |

| Metabolic Susceptibility | C-F bond resistant to cleavage nih.gov | Can be metabolized via hydroxylation nih.gov |

Table 1: Comparative Properties of this compound and 2,4,6-Trichlorobiphenyl

Computational Chemistry and Molecular Modeling Approaches for 3 Fluoro 2,4,6 Trichlorobiphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of 3'-Fluoro-2,4,6-trichlorobiphenyl. epstem.net By solving approximations of the Schrödinger equation for the molecule, these methods can determine a variety of electronic and geometric properties.

Key Research Findings:

Molecular Geometry: Calculations begin by optimizing the molecule's geometry to find its most stable three-dimensional structure. This process yields precise data on bond lengths, bond angles, and dihedral angles. For instance, calculations on similar halogenated biphenyls have shown that C-F bond lengths typically range from 1.34 to 1.37 Å and C-Cl bonds from 1.73 to 1.77 Å. researchgate.net The interior ring angles at the site of halogen substitution are also distorted from the ideal 120° of a benzene (B151609) ring. researchgate.net

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔEgap) is an indicator of chemical stability; a larger gap suggests lower reactivity.

Electronic Properties: DFT calculations can map the electrostatic potential surface, revealing the distribution of charge across the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species. Other properties like dipole moment, electronegativity, and chemical hardness can also be computed to build a comprehensive reactivity profile. epstem.net

Table 1: Representative Data from Quantum Chemical Calculations

| Calculated Property | Description | Typical Predicted Value/Insight |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Negative value (e.g., -6 to -7 eV) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Negative or near-zero value (e.g., -1 to 0 eV) |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | A larger gap implies higher stability. |

| Dipole Moment | Measure of the net molecular polarity. | Non-zero value, indicating an asymmetric charge distribution due to the halogen substituents. |

Molecular Dynamics Simulations of Environmental and Biological Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of how this compound interacts with its surroundings. These simulations are invaluable for understanding its behavior in complex biological and environmental systems.

MD simulations can model the partitioning of the compound between different environmental compartments, such as water and organic matter in soil. By simulating the molecule in an aqueous environment versus a lipid environment, researchers can predict its tendency to bioaccumulate.

In the context of biological interactions, MD simulations can be used to study the binding of this compound to biological macromolecules. For many PCBs, a key target is the aryl hydrocarbon receptor (AhR). Simulations can model the process of the ligand entering the receptor's binding pocket, revealing the specific intermolecular interactions (e.g., hydrophobic interactions, halogen bonds) that stabilize the complex. This insight is crucial for understanding the mechanisms of toxicity.

In Silico Prediction of Environmental Fate Parameters and Bioactivity

Predicting the environmental fate of a compound—its persistence, mobility, and potential for degradation—is critical for ecological risk assessment. nih.govnih.gov Several in silico platforms use machine learning and quantitative structure-activity relationship (QSAR) models to predict these parameters based solely on a molecule's structure. researchgate.net

Key Platforms and Predictions:

Biodegradability Prediction: Web-based tools like BiodegPred can classify compounds as "biodegradable" or "recalcitrant" based on their chemical structure. nih.govnih.gov These systems are trained on large datasets of compounds with known experimental biodegradability data. researchgate.net For a molecule like this compound, its polychlorinated and fluorinated nature would likely lead to a prediction of being persistent or recalcitrant in the environment.

Biotransformation Pathway Prediction: Systems such as enviPath serve as databases and prediction engines for microbial biotransformation pathways. fairsharing.org By inputting the structure of this compound, the system can predict likely metabolic products resulting from microbial action, such as hydroxylated or dechlorinated derivatives. fairsharing.org

Toxicity Prediction: Concomitant prediction systems can also estimate a compound's toxicity. nih.govnih.gov By comparing the structural features of the target molecule to those of known toxicants, these models can provide a preliminary assessment of its potential to cause adverse health effects in various organisms. nih.govnih.gov

Table 2: Example of In Silico Predictions for Environmental Fate and Bioactivity

| Parameter | Predicted Outcome | Reliability/Score | Description |

|---|---|---|---|

| Biodegradability | Recalcitrant | High | The model predicts the compound is not easily broken down by microbes. |

| Mammalian Toxicity | Toxic / Non-toxic | Medium | Provides an initial classification of potential toxicity based on structural alerts. nih.gov |

Conformational Analysis and Dihedral Angle Investigations

The three-dimensional shape (conformation) of biphenyls is a critical determinant of their biological activity. The key parameter is the dihedral angle (or twist angle) between the two phenyl rings. A planar or near-planar conformation is often required for a PCB to bind effectively to the aryl hydrocarbon receptor.

The presence of substituents at the ortho positions (2, 2', 6, 6') creates steric hindrance that forces the phenyl rings to twist out of plane. In this compound, the two chlorine atoms at positions 2 and 6 are ortho substituents.

Research Findings from Analogous Compounds:

Computational studies on halogenated biphenyls consistently show that ortho substitution significantly increases the dihedral angle, reducing the co-planarity of the molecule. researchgate.net

The size of the halogen atom is a major factor. Chlorine, being larger than fluorine, exerts a stronger steric effect. Studies comparing fluoro- and chloro-substitution have found that monofluoro substitution at an ortho position results in a smaller increase in the dihedral angle compared to chlorine. researchgate.net

Conformational analysis using computational methods can calculate the energy profile of the molecule as the dihedral angle is rotated, allowing researchers to identify the most stable (lowest energy) conformation. For di-ortho-substituted PCBs, this angle is typically in the range of 60° to 90°.

Table 3: Illustrative Dihedral Angles in Substituted Biphenyls

| Compound | Ortho Substituents | Typical Calculated Dihedral Angle | Planarity |

|---|---|---|---|

| Biphenyl (B1667301) | None | ~44° | Non-planar |

| 4-Chlorobiphenyl | None | ~45° | Non-planar |

| 2-Fluorobiphenyl (B19388) | One F | Slightly increased vs. Biphenyl | Reduced |

| 2-Chlorobiphenyl | One Cl | Larger increase vs. 2-Fluorobiphenyl | Further Reduced |

Future Research Directions and Emerging Areas in 3 Fluoro 2,4,6 Trichlorobiphenyl Studies

Development of Novel Analytical Methodologies for Trace Detection and Speciation

A significant hurdle in studying F-PCBs like 3'-Fluoro-2,4,6-trichlorobiphenyl is the lack of established analytical methods for their detection at environmentally relevant concentrations. Future research must focus on developing robust and sensitive techniques capable of identifying and quantifying these compounds in complex matrices such as water, soil, sediment, and biological tissues.

Key research areas include:

Advanced Chromatographic Separation: While gas chromatography (GC) has been the cornerstone for PCB analysis, the unique properties of F-PCBs may require the development of novel stationary phases for optimal separation of isomers. researchgate.net High-performance liquid chromatography (HPLC) coupled with advanced mass spectrometry techniques could also offer advantages, particularly for less volatile or more polar transformation products. semanticscholar.orgnih.gov

Fluorine-Specific Detection: A promising avenue is the use of element-specific detectors that can selectively identify fluorinated compounds within a complex mixture. Inductively coupled plasma mass spectrometry (ICP-MS/MS) has been explored for the detection of per- and polyfluoroalkyl substances (PFAS) by monitoring a barium fluoride (B91410) polyatomic ion ([BaF]+), a technique that could be adapted for F-PCBs. nih.gov This approach would help in non-targeted analysis to discover novel fluorinated compounds that are not easily ionizable by conventional methods like electrospray ionization (ESI). nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are essential for the accurate mass determination and structural elucidation of unknown F-PCBs and their metabolites. The high resolving power of modern GC-MS/MS systems is approaching that of GC-HRMS, making them a viable tool for routine analysis. researchgate.net

| Analytical Technique | Potential Application for this compound | Key Advantage | Relevant Findings |

| GC-MS/MS | Quantifying specific F-PCB congeners in environmental samples. | High sensitivity and selectivity, approaching HRMS capabilities. | Successfully used for determining total PCB concentrations in fish and shellfish. researchgate.net |

| HPLC-ICP-MS/MS | Non-targeted screening for fluorinated compounds. | Fluorine-specific detection, independent of the compound's ability to be ionized. | Novel method developed for detecting PFAS by forming a detectable [BaF]+ ion. nih.gov |

| HR-CS GF MAS | Determining total organic fluorine (TOF) in samples. | Provides a sum parameter for all fluorinated compounds, useful for screening. | Used for sensitive and fast detection of total fluorine in wastewater. spectroscopyonline.com |

Advanced Mechanistic Studies on Bioaccumulation and Biotransformation Pathways

The bioaccumulation potential and metabolic fate of this compound are largely unknown. The presence of both chlorine and fluorine atoms on the biphenyl (B1667301) rings likely results in unique bioaccumulation patterns and biotransformation pathways compared to traditional PCBs.

Future research should investigate:

Uptake and Distribution: Studies are needed to determine the rates of uptake, tissue-specific distribution, and potential for biomagnification of this compound in aquatic and terrestrial food webs. The lipophilicity of the molecule suggests a tendency to accumulate in fatty tissues, similar to legacy PCBs. nih.gov

Metabolic Pathways: Research should focus on identifying the metabolic pathways involved in the biotransformation of this compound. It is crucial to understand if the fluorine substituent alters the typical metabolic routes observed for PCBs, which often involve cytochrome P450-mediated oxidation. The introduction of a fluorine atom might block or shift sites of hydroxylation, potentially leading to the formation of novel and persistent metabolites. The incorporation of a fluorine atom has been shown to successfully avoid or attenuate certain degradation pathways in other chemical contexts. acs.org

Role of Microorganisms: Microbial degradation is a key transformation process for PCBs in the environment. nih.gov Investigations into both anaerobic and aerobic microbial degradation of this compound are necessary. Anaerobic microbes may be capable of reductive dechlorination, while aerobic bacteria could potentially cleave the biphenyl rings. nih.gov The C-F bond is notably strong, and its impact on these microbial processes is a critical knowledge gap. mdpi.com

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Ecotoxicological Research

Omics technologies offer a powerful, systems-biology approach to understanding the ecotoxicological effects of contaminants like this compound. nih.govecetoc.org By examining global changes in genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can gain a comprehensive view of the molecular mechanisms of toxicity. nih.gov

Emerging areas for omics application include:

Biomarker Discovery: Omics studies can identify sensitive biomarkers of exposure and effect in various organisms. researchgate.net These biomarkers can provide early warning signals of environmental contamination before adverse effects are observed at higher levels of biological organization. nih.gov

Mechanism of Action: These technologies can help elucidate the specific molecular pathways disrupted by this compound. ecetoc.org This is crucial for understanding its toxic potential and for comparing it to the well-documented mechanisms of other PCBs.

Multi-Omics Approaches: Integrating data from multiple omics platforms (e.g., combining transcriptomics with proteomics or metabolomics) can provide a more holistic understanding of the biological response to the compound. nih.gov This integrated approach can help build adverse outcome pathways (AOPs), linking molecular initiating events to adverse outcomes at the individual and population levels. nih.gov

| Omics Technology | Application in F-PCB Research | Potential Insights |

| Transcriptomics | Analyze changes in gene expression in response to exposure. | Identify regulated genes and affected cellular pathways. nih.govresearchgate.net |

| Proteomics | Study alterations in the protein profile of an organism. | Reveal changes in protein abundance and post-translational modifications. nih.gov |

| Metabolomics | Profile the complete set of small-molecule metabolites. | Detect disruptions in metabolic pathways and identify endogenous biomarkers of effect. ecetoc.orgresearchgate.net |

Refinement of Predictive Models for Environmental Fate and Transport

Predictive models are essential tools for estimating the environmental distribution, persistence, and long-range transport potential of chemicals. nih.govmdpi.com For this compound, existing models developed for PCBs need to be refined to account for the physicochemical properties conferred by the fluorine atom.

Future modeling efforts should focus on:

Parameterization: Accurately determining key physicochemical properties such as vapor pressure, water solubility, and partition coefficients (e.g., K_ow, K_oa) for this compound is fundamental for model accuracy. Group contribution models may be adapted to predict these parameters for fluorinated compounds. nih.gov

Multimedia Fate Models: Applying and refining multimedia environmental models (e.g., fugacity-based models) to predict the partitioning of this compound between air, water, soil, and sediment. mdpi.comresearchgate.net These models can help identify environmental compartments where the compound is likely to accumulate.

Transport and Deposition: Modeling the long-range atmospheric transport and deposition of F-PCBs is crucial for understanding their potential to contaminate remote ecosystems, similar to what has been observed for legacy PCBs in the Arctic. nih.gov The influence of the fluorine atom on atmospheric residence time and deposition processes needs to be incorporated.

Comprehensive Global Environmental Cycling Studies of F-PCBs

While the global cycling of legacy PCBs is relatively well-understood, with secondary sources like re-emission from soils and oceans becoming increasingly important, the environmental distribution of F-PCBs is unknown. nih.gov A comprehensive global research effort is needed to understand the sources, transport pathways, and sinks of these compounds.

Key research initiatives should include:

Global Monitoring Networks: Establishing or integrating into existing monitoring programs the capacity to analyze for F-PCBs in various environmental media (air, water, biota) on a global scale.

Source Identification: Identifying potential sources of F-PCBs, which may include unintentional formation during industrial processes, degradation of larger fluorinated compounds, or historical use in niche applications.

Climate Change Impacts: Investigating how climate change may influence the environmental cycling of F-PCBs. For example, melting glaciers and changes in ocean currents could remobilize F-PCBs that have been deposited in these reservoirs, a concern already raised for legacy PCBs. nih.gov

Exploration of Novel Degradation Technologies for Fluorinated Biphenyls

The persistence of halogenated biphenyls in the environment necessitates the development of effective remediation technologies. clu-in.org The strong carbon-fluorine bond presents a significant challenge for the degradation of compounds like this compound.

Future research should explore a range of degradation technologies:

Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs, such as ozonation, Fenton reactions, and photocatalysis, for the destruction of F-PCBs.

Electrochemical Methods: Electrochemical degradation using specialized electrodes, like boron-doped diamond (BDD) electrodes, has shown promise for the mineralization of other persistent fluorinated compounds like PFAS and could be adapted for F-PCBs. nih.gov

Reductive Technologies: Solvated electron technology is a powerful reductive process capable of neutralizing halogenated compounds, including those with fluorine, and could be a viable destruction method. clu-in.org

Bioremediation Enhancement: Research into enhancing the capabilities of microorganisms for F-PCB degradation is crucial. This could involve identifying novel microbial strains, understanding the enzymatic machinery for C-F bond cleavage, and developing combined anaerobic-aerobic treatment systems. nih.gov Metabolic activation strategies, where microbes target other parts of the molecule to facilitate C-F bond cleavage, are a promising area of study. mdpi.com

| Degradation Technology | Mechanism | Potential for F-PCB Remediation | Reference |

| Electrochemical Oxidation | Mineralization of organic compounds using electrodes like BDD. | Proven effective for other persistent fluorinated compounds (PFAS). | nih.gov |

| Solvated Electron Technology | Uses powerful reducing agents to break C-halogen bonds. | Capable of neutralizing compounds containing fluorine and chlorine. | clu-in.org |

| Bioremediation | Microbial degradation through anaerobic and/or aerobic pathways. | Potential for in-situ remediation, but C-F bond poses a challenge. | nih.gov |

| Advanced Oxidation Processes | Generation of highly reactive hydroxyl radicals to destroy contaminants. | A widely studied method for persistent organic pollutants. | clu-in.org |

Q & A

Basic Research Questions

Q. How can 3'-Fluoro-2,4,6-trichlorobiphenyl be quantified in environmental samples using analytical standards?

- Methodological Answer : Use isotope-dilution gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards (e.g., 2,4,6-Trichlorobiphenyl-2',3',4',5',6'-d5) to correct for matrix effects and instrument variability. Calibrate with certified reference solutions (e.g., 100 μg/mL in isooctane) . Ensure separation from structural analogs like 2,4',6-Trichlorobiphenyl using high-resolution columns (e.g., DB-5MS) to avoid co-elution .

Q. What are the key challenges in synthesizing fluorinated trichlorobiphenyl derivatives for analytical use?

- Methodological Answer : Fluorination at the 3' position requires regioselective halogen exchange reactions under controlled conditions (e.g., using fluoroarene precursors and palladium catalysts). Purification via preparative HPLC is critical to isolate this compound from byproducts like 2'-fluoro and 4'-fluoro isomers . Confirm structural integrity via NMR (e.g., comparing chemical shifts to PCB-30) .

Advanced Research Questions

Q. How does microbial transformation of this compound differ from non-fluorinated analogs?

- Methodological Answer : Use Burkholderia xenovorans LB400, a known PCB-degrading strain, to compare hydroxylation pathways. Fluorine’s electron-withdrawing effects may inhibit meta-cleavage of biphenyl rings, leading to accumulation of 3'-OH-PCB-30 metabolites . Monitor degradation intermediates via LC-QTOF-MS and compare kinetics to non-fluorinated PCB-30 .

Q. What explains contradictory sorption data for this compound on microplastics?

- Methodological Answer : Sorption affinity varies by polymer type. For example, PVC exhibits 60–75% sorption due to its amorphous structure, while PET shows <22% due to crystallinity . Competitive sorption studies with co-occurring POPs (e.g., biphenyl) are required to resolve discrepancies in field vs. lab data .

Q. How can machine learning predict the environmental persistence of fluorinated PCBs?

- Methodological Answer : Train models using molecular descriptors (e.g., halogen substitution patterns, octanol-air partition coefficients) and experimental half-life data. For this compound, predicted air half-lives (2.53–2.86 days) align with non-fluorinated PCB-30 (2.61–2.78 days), suggesting fluorine’s minimal impact on atmospheric degradation . Validate predictions with chamber-based OH-radical oxidation assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。